5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a thiophene and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of a nitrile oxide with a thiophene derivative. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the isoxazole ring to form different derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These include compounds with similar isoxazole rings but different substituents.
Thiophene derivatives: These include compounds with similar thiophene rings but different substituents.
Uniqueness
5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of a thiophene and an isoxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-7(6(2)15-5)9-4-8(10(12)13)11-14-9/h3-4H,1-2H3,(H,12,13) |
InChI Key |
DLFBRUPWUSDKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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